

(S)-(-)-1-Phenyl-1-propanol structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(-)-1-Phenyl-1-propanol

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An In-Depth Technical Guide to **(S)-(-)-1-Phenyl-1-propanol**: Structure, Stereochemistry, and Synthetic Protocols

Introduction: The Significance of a Chiral Synthon

(S)-(-)-1-Phenyl-1-propanol is a chiral secondary alcohol that serves as a cornerstone in modern asymmetric synthesis. While its structure appears deceptively simple, the specific spatial arrangement of its substituents around a single stereocenter makes it an invaluable building block, or synthon, in the pharmaceutical and fine chemical industries.^{[1][2]} Its utility is fundamentally linked to the principles of chirality, where the three-dimensional architecture of a molecule dictates its biological activity. In drug development, for instance, one enantiomer of a chiral molecule may exhibit potent therapeutic effects, while its mirror image could be inert or even toxic.^[3] Consequently, the ability to synthesize enantiomerically pure compounds is paramount, and **(S)-(-)-1-Phenyl-1-propanol** provides a critical starting point for introducing this necessary stereochemical control.^{[1][3]}

This guide offers a comprehensive technical overview of **(S)-(-)-1-Phenyl-1-propanol**, detailing its structural and stereochemical properties, analytical characterization methods, and a field-proven protocol for its stereoselective synthesis.

Property	Value
IUPAC Name	(1S)-1-phenylpropan-1-ol[4]
Synonyms	(S)-(-)-alpha-Ethylbenzyl alcohol, (S)-1-Phenylpropanol[5]
CAS Number	613-87-6[4][6]
Molecular Formula	C ₉ H ₁₂ O[4]
Molecular Weight	136.19 g/mol [4][5]
Appearance	Clear, colorless liquid[7]
Density	0.992 g/mL at 25 °C[5][6]
Boiling Point	94-95 °C at 10 mmHg[5][6]
Refractive Index (n ₂₀ /D)	1.520[5][6]
Optical Activity ([α] ₂₀ /D)	-47° (c = 2.25 in hexane)[5]

PART 1: Molecular Structure and Stereochemistry

The defining feature of 1-phenyl-1-propanol is the chiral carbon atom—the carbon bonded to the phenyl ring, the hydroxyl group, the ethyl group, and a hydrogen atom. This single stereocenter gives rise to two non-superimposable mirror images, or enantiomers: **(S)-(-)-1-Phenyl-1-propanol** and **(R)-(+)-1-Phenyl-1-propanol**.[8][9]

Assigning the (S) Configuration

The 'S' designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules. The process involves assigning priorities to the four groups attached to the chiral center based on atomic number.

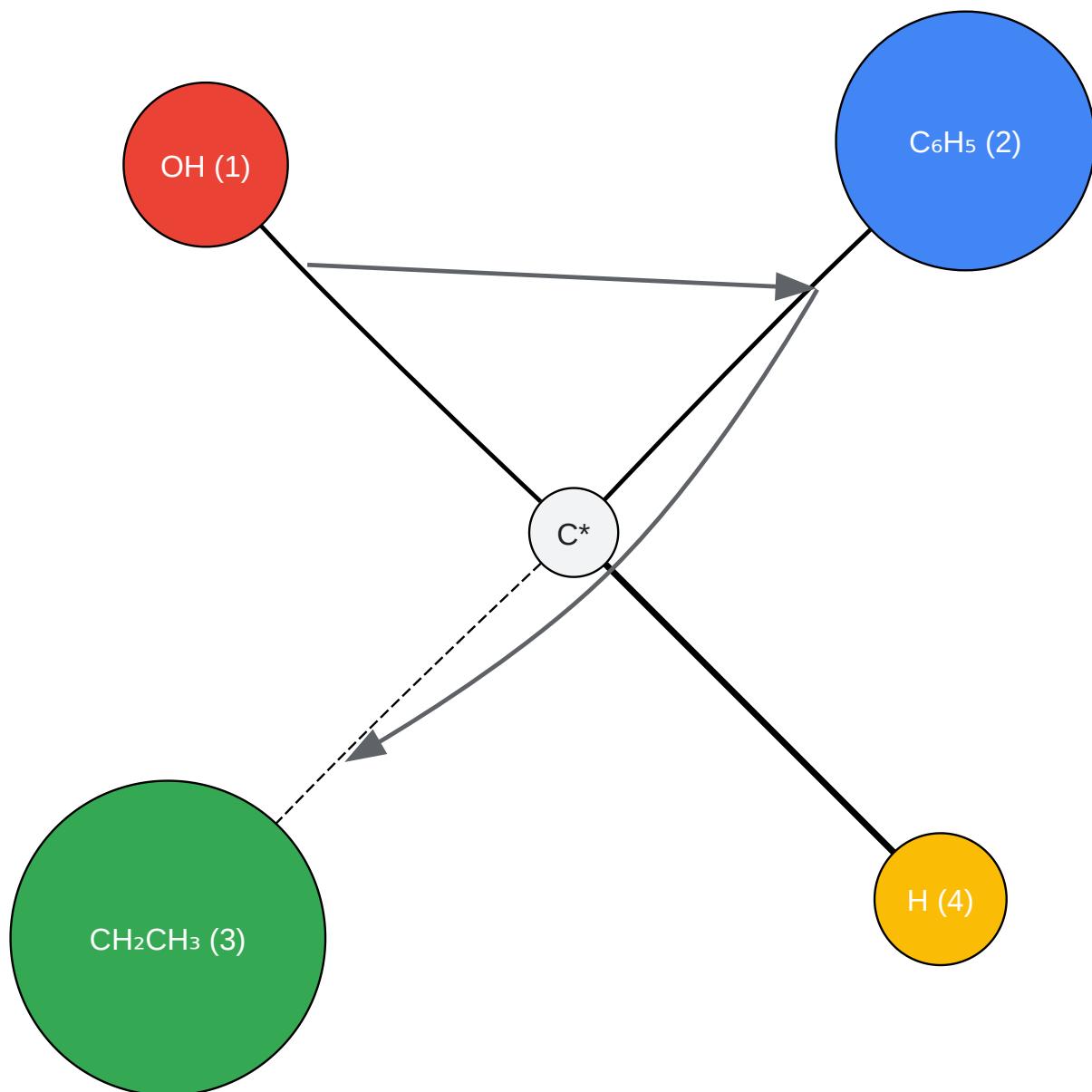
- -OH (Oxygen, Z=8): Highest priority (1).
- -C₆H₅ (Carbon of phenyl ring, Z=6): Second priority (2), as it is bonded to three other carbons.

- $-\text{CH}_2\text{CH}_3$ (Carbon of ethyl group, Z=6): Third priority (3), as it is bonded to one other carbon and two hydrogens.
- $-\text{H}$ (Hydrogen, Z=1): Lowest priority (4).

When the molecule is oriented so that the lowest-priority group ($-\text{H}$) points away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This arrangement is designated as Sinister, or (S).

Optical Activity: The Meaning of (-)

The (-) symbol, or levorotatory, is an experimentally determined property. It signifies that a solution of this enantiomer rotates the plane of plane-polarized light to the left. It is crucial to understand that the (S) or (R) designation is based on a set of rules and does not inherently predict the direction of optical rotation. The correlation between the (S) configuration and (-) rotation for 1-phenyl-1-propanol is a specific characteristic of this molecule.



(S) Configuration
(Counter-Clockwise)

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Caption: CIP priority assignment for **(S)-(-)-1-Phenyl-1-propanol**.

PART 2: Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of **(S)-(-)-1-Phenyl-1-propanol** is critical for its application. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data Summary

Spectroscopic analysis provides the foundational evidence for the molecular structure.

Technique	Key Observations
¹ H NMR	Characteristic peaks include a triplet for the methyl (-CH ₃) protons, a multiplet for the methylene (-CH ₂) protons, a triplet for the carbinol (-CH(OH)) proton, and multiplets for the aromatic protons of the phenyl ring. [4] [10]
¹³ C NMR	Distinct signals for the methyl, methylene, and methine carbons, as well as the aromatic carbons. The carbon bearing the hydroxyl group appears in the characteristic alcohol region.
IR Spectroscopy	A broad absorption band around 3300-3500 cm ⁻¹ indicates the O-H stretching of the hydroxyl group. C-H stretches for aromatic and aliphatic groups appear around 3000-3100 cm ⁻¹ and 2850-2960 cm ⁻¹ , respectively. C-O stretching is observed around 1000-1200 cm ⁻¹ . [4] [11]
Mass Spectrometry	The mass spectrum shows the molecular ion peak (M ⁺) at m/z = 136. Key fragmentation patterns often involve the loss of an ethyl group or water. [4] [12]

Protocol for Enantiomeric Purity Determination

The most critical quality control parameter is the enantiomeric excess (ee), which quantifies the purity of the (S)-enantiomer relative to the (R)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold standards for this analysis.[13]

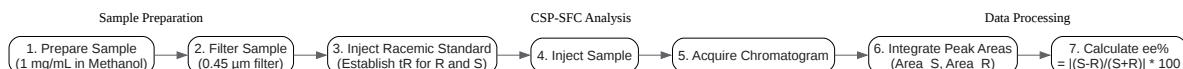
Objective: To determine the enantiomeric excess (ee) of a sample of **(S)-(-)-1-Phenyl-1-propanol**.

Methodology: Chiral Stationary Phase Supercritical Fluid Chromatography (CSP-SFC)

- Instrumentation: A supercritical fluid chromatograph equipped with a UV detector and a chiral stationary phase column (e.g., Daicel CHIRALCEL OD).[13]
- Sample Preparation:
 - Accurately prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in methanol or isopropanol).
 - Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
- Chromatographic Conditions:
 - Column: Daicel CHIRALCEL OD[13]
 - Mobile Phase: Supercritical CO₂ with an alcohol modifier (e.g., 4% methanol).[13]
 - Flow Rate: 3.0 mL/min[13]
 - Detection Wavelength: 220 nm[13]
 - Column Temperature: 35-40 °C (controlled)
- Analysis Procedure:
 - Inject a racemic (50:50) standard of 1-phenyl-1-propanol to establish the retention times for both the (R) and (S) enantiomers and confirm baseline separation.[13]
 - Inject the sample to be analyzed under the same conditions.

- Integrate the peak areas for both enantiomers in the resulting chromatogram.
- Calculation of Enantiomeric Excess (ee):
 - $ee\ (\%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] \times 100$
 - A high-purity sample should show a large peak for the (S)-enantiomer and a minimal or non-existent peak for the (R)-enantiomer.[13]

Causality and Self-Validation: This protocol is self-validating through the initial run of a racemic standard. This step confirms that the chosen column and mobile phase are capable of separating the enantiomers, providing confidence in the subsequent analysis of the target sample. The choice of a polysaccharide-based chiral stationary phase like CHIRALCEL OD is based on its proven efficacy in resolving a wide range of chiral alcohols through stereospecific interactions.[14]



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Caption: Workflow for determining enantiomeric excess (ee).

PART 3: Stereoselective Synthesis

While racemic 1-phenyl-1-propanol can be readily synthesized via methods like the Grignard reaction between bromobenzene and propionaldehyde or the reduction of propiophenone, these approaches are insufficient for producing the enantiomerically pure (S)-form required for specialized applications.[7][15] The key to producing **(S)-(-)-1-Phenyl-1-propanol** lies in asymmetric synthesis, where a chiral influence directs the reaction to favor the formation of one enantiomer over the other.

A highly effective and well-documented method is the catalytic enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst.[13][16]

Protocol: Asymmetric Alkylation of Benzaldehyde

Objective: To synthesize **(S)-(-)-1-Phenyl-1-propanol** with high enantiomeric excess.

Reaction Scheme: Benzaldehyde + Diethylzinc --[(2S)-DAIB catalyst]--> (S)-1-Phenyl-1-propanol

Materials:

- Benzaldehyde
- Diethylzinc (solution in hexanes or toluene)
- (2S)-(-)-3-exo-(Dimethylamino)isoborneol [(2S)-DAIB] as the chiral catalyst
- Anhydrous toluene
- 2 M Hydrochloric acid
- Anhydrous sodium sulfate
- Inert gas (Argon or Nitrogen)

Experimental Procedure:

- Catalyst Preparation (In Situ):
 - To a flame-dried, three-neck flask under a positive pressure of argon, add anhydrous toluene.
 - Add the chiral catalyst, (2S)-DAIB (typically 2-8 mol%).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add the diethylzinc solution via syringe. A white precipitate of the zinc-amino alcohol complex may form. This complex is the active catalytic species. The formation of a rigid chelate structure is crucial for creating a highly organized transition state that enables efficient chiral induction.[16]

- Aldehyde Addition:

- Slowly add benzaldehyde to the catalyst-diethylzinc mixture at 0 °C over 30-60 minutes. Maintaining a low temperature is critical to maximize enantioselectivity by minimizing non-catalyzed background reactions.
- Allow the reaction to stir at 0 °C or room temperature until completion (monitored by TLC or GC).

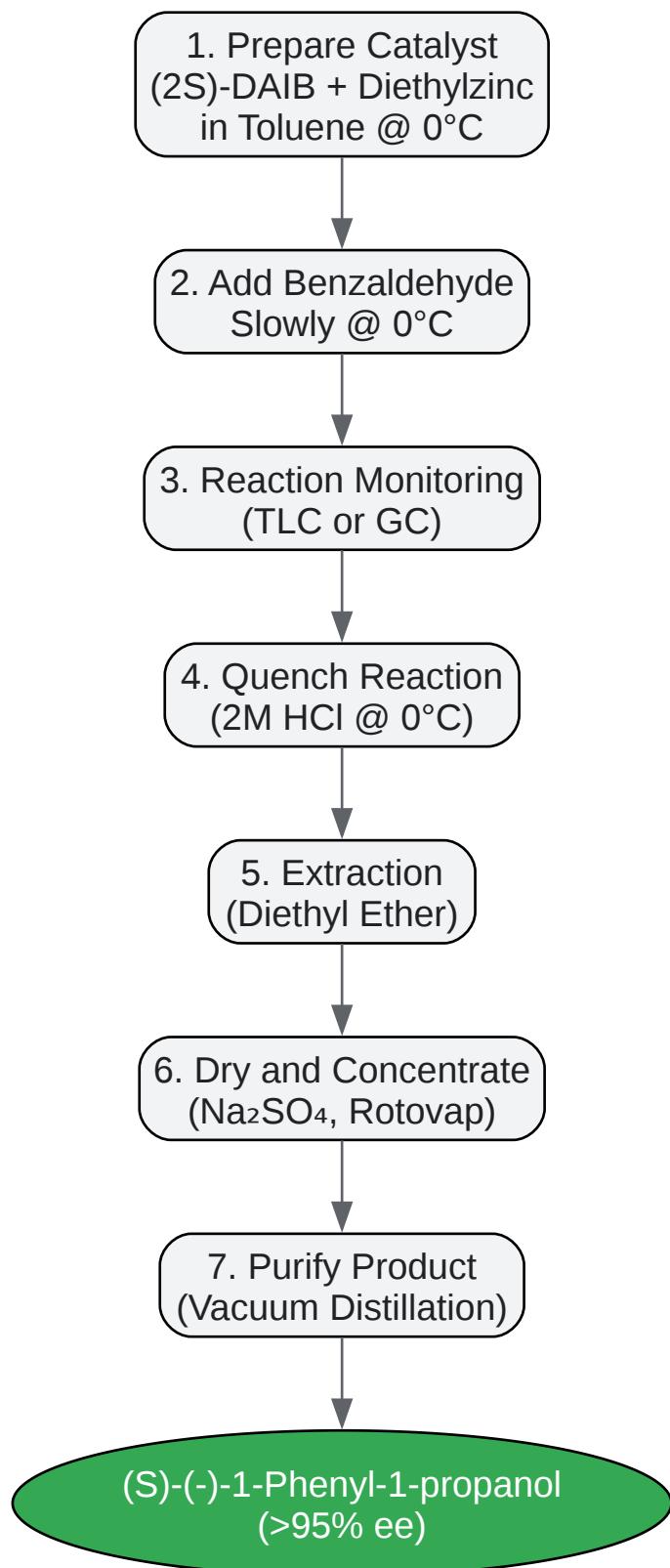
- Workup and Quenching:

- Carefully quench the reaction by slowly adding 2 M aqueous hydrochloric acid at 0 °C. This step protonates the resulting zinc alkoxide to yield the final alcohol product and dissolves the zinc salts.
- Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with an organic solvent (e.g., diethyl ether or ethyl acetate).

- Purification:

- Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to remove the solvent.
- Purify the crude product by distillation under reduced pressure (e.g., Kugelrohr apparatus) to yield pure (S)-1-phenyl-1-propanol as a colorless oil.[\[13\]](#)

Trustworthiness and Rationale: This protocol, adapted from established literature, achieves high yields (e.g., 97%) and excellent enantioselectivity (e.g., >95% ee).[\[13\]](#) The choice of (2S)-DAIB as a catalyst is based on its ability to form a rigid bicyclic transition state with the zinc reagent and the aldehyde, effectively shielding one face of the aldehyde's carbonyl group and forcing the ethyl group from diethylzinc to add to the other face, thus producing the (S)-enantiomer preferentially.



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Caption: Stereoselective synthesis workflow.

PART 4: Applications and Significance

The primary value of **(S)-(-)-1-Phenyl-1-propanol** lies in its role as a versatile chiral intermediate.[5][17]

- Pharmaceutical Synthesis: It is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). For example, it serves as an intermediate in the production of the antidepressant agent Fluoxetine.[17] Its defined stereochemistry is transferred to the final drug molecule, ensuring the desired pharmacological activity.
- Flavor and Fragrance Industry: Chiral alcohols and their derivatives are widely used as fragrance components. The different enantiomers of a chiral molecule often have distinct scents. 1-Phenyl-1-propanol itself has a balsamic, floral fragrance and can be used in perfumes.[7][18]
- Asymmetric Catalysis: Derivatives of **(S)-(-)-1-Phenyl-1-propanol** can be used to create chiral ligands for metal-catalyzed asymmetric reactions, further extending its utility in producing other enantiomerically pure compounds.

PART 5: Safety and Handling

(S)-(-)-1-Phenyl-1-propanol is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4][5]

Standard laboratory safety precautions should be observed.

- GHS Pictogram: GHS07 (Exclamation Mark)[5]
- Hazard Statement: H302: Harmful if swallowed[4][5]
- Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a cool, dry place below +30°C, away from incompatible materials.[6]

Conclusion

(S)-(-)-1-Phenyl-1-propanol is more than a simple chemical reagent; it is an enabling tool for precision in chemical synthesis. Its well-defined three-dimensional structure provides a reliable foundation for constructing complex, enantiomerically pure molecules that are vital to the

pharmaceutical and fine chemical industries. A thorough understanding of its stereochemistry, analytical validation methods, and the principles behind its asymmetric synthesis is essential for any researcher or drug development professional aiming to leverage the power of chirality.

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- To cite this document: BenchChem. [(S)-(-)-1-Phenyl-1-propanol structure and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585879#s-1-phenyl-1-propanol-structure-and-stereochemistry\]](https://www.benchchem.com/product/b1585879#s-1-phenyl-1-propanol-structure-and-stereochemistry)

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